molecular formula C20H21Cl2N3OS B4616138 3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

Cat. No. B4616138
M. Wt: 422.4 g/mol
InChI Key: LBDWQEKPYOZIBF-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H21Cl2N3OS and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole is 421.0782389 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A series of 1,2,4-triazole derivatives, which include the core structure similar to 3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole, have been synthesized for various biological applications. These compounds have been evaluated for their potential anti-inflammatory, molluscicidal, antimicrobial, and antitumor activities.

  • Anti-inflammatory and Molluscicidal Activities : Certain triazole derivatives show potent anti-inflammatory activities in a dose-dependent manner, along with promising molluscicidal activities. This suggests their potential use in controlling inflammation and in the management of mollusc populations which can be pests in agricultural and aquatic environments (Shehry, Abu‐Hashem, & El-Telbani, 2010).

  • Antimicrobial Activities : Some newly synthesized triazole compounds exhibit good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. This is significant for the development of new antibiotics or disinfectants to combat resistant strains of bacteria (Bektaş et al., 2010).

  • Antitumor Activities : The synthesis and evaluation of 3-thio-4-phenyl-5-(2-,4-benzyloxyphenyl)-1,2,4-triazoles and their derivatives have been explored for antitumor activities. These studies contribute to the ongoing search for novel chemotherapeutic agents (Григорян et al., 2012).

Chemical Synthesis and Characterization

The synthetic routes and chemical characterization of triazole derivatives, including those related to 3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole, have been extensively studied. These efforts contribute to the broader field of heterocyclic chemistry and material science.

  • Synthetic Routes : Innovative synthetic methodologies have been developed for the preparation of triazole derivatives. These methods enhance the efficiency and diversity of triazole-based compounds, which can be applied in various fields of chemistry and biology (Prasad et al., 2009).

  • Chemical Characterization : Detailed spectroscopic and X-ray characterization of triazole compounds provide insight into their structural and electronic properties. This information is crucial for understanding the reactivity and potential applications of these compounds in various scientific domains (Ahmed et al., 2020).

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3OS/c1-4-25-19(11-26-18-7-5-6-13(2)14(18)3)23-24-20(25)27-12-15-8-9-16(21)17(22)10-15/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDWQEKPYOZIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
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3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
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3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
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3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 5
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3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
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3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

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